1-(5-Fluoro-pyridin-3-yl)-propylamine
Description
Properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-2-8(10)6-3-7(9)5-11-4-6/h3-5,8H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNWPQALDVFYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CN=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Pyridine Precursors
One common approach is to start from a 3-substituted pyridine precursor and introduce fluorine at the 5-position via electrophilic fluorination or nucleophilic aromatic substitution, depending on the substituents and reaction conditions.
- Electrophilic fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), which selectively fluorinate activated pyridine rings under mild conditions.
- Nucleophilic aromatic substitution involves displacement of a suitable leaving group (e.g., halogen or nitro group) at the 5-position by fluoride ion sources such as KF or CsF, often facilitated by phase-transfer catalysts or polar aprotic solvents.
Cross-Coupling Reactions for Side Chain Installation
The propylamine side chain at the 3-position can be introduced via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, starting from halogenated fluoropyridine intermediates.
- For example, 3-bromo-5-fluoropyridine can be coupled with a protected propylamine derivative under Pd(0) catalysis to afford the desired amine after deprotection.
- Alternatively, reductive amination of 3-formyl-5-fluoropyridine with propylamine can be employed, followed by reduction to yield the target compound.
Multi-Step Synthesis via Pyridine Ring Functionalization
Another strategy involves stepwise functionalization of the pyridine ring:
- Synthesis of 5-fluoro-3-pyridinecarboxaldehyde or 5-fluoro-3-pyridinecarbonitrile as intermediates.
- Conversion of the aldehyde or nitrile to the corresponding propylamine via reductive amination or nitrile reduction.
- Purification and isolation of the final 1-(5-fluoro-pyridin-3-yl)-propylamine.
Cyclization and Fluorination Strategies
Though less common for this specific compound, cyclization methods used in related fluoropyridine derivatives involve:
- Cyclization of aminopyridines with suitable reagents (e.g., Meldrum’s acid) to form fluorinated heterocycles.
- Subsequent functional group transformations to introduce the propylamine side chain.
These methods have been reported in the synthesis of 1,5-naphthyridine derivatives and may inspire analogous approaches for this compound.
Representative Synthetic Route Example
| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation | 3-pyridylpropylamine derivative | NBS or NCS for bromination at 3-position | ~70 | Provides halogenated intermediate |
| 2 | Fluorination | 3-bromo-pyridine derivative | KF, CsF, or Selectfluor in polar aprotic solvent | 50-65 | Selective fluorination at 5-position |
| 3 | Cross-coupling amination | 3-bromo-5-fluoropyridine | Pd catalyst, propylamine derivative, base | 60-75 | Installation of propylamine side chain |
| 4 | Deprotection / purification | Protected amine intermediate | Acid/base treatment | 80-90 | Final isolation of this compound |
Note: Yields are approximate and depend on reaction optimization and conditions.
Research Findings and Optimization Notes
- The fluorination step requires careful control to avoid polyfluorination or deactivation of the pyridine ring.
- Use of mild fluorinating agents improves selectivity and functional group tolerance.
- Cross-coupling reactions benefit from ligands such as BINAP or Xantphos to enhance amination efficiency.
- Protecting groups on the amine (e.g., Boc or Cbz) can improve reaction yields and facilitate purification.
- Reductive amination routes provide an alternative when aldehyde intermediates are accessible, with catalytic hydrogenation or metal hydride reagents used for reduction.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-pyridin-3-yl)-propylamine undergoes various chemical reactions, including:
Addition Reactions: These involve the addition of atoms or groups to the pyridine ring.
Substitution Reactions: Commonly, nucleophilic substitution reactions occur, where a nucleophile replaces a leaving group on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are employed.
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different functionalized derivatives.
Scientific Research Applications
1-(5-Fluoro-pyridin-3-yl)-propylamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity and metabolic stability.
Material Science: The compound is explored for its use in creating advanced materials with unique properties.
Biological Imaging: Fluorinated pyridines are investigated as potential imaging agents for various biological applications.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-pyridin-3-yl)-propylamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Amines
Key Observations :
- Fluorine vs. This difference may affect solubility and binding interactions in biological systems .
Propylamine Derivatives in Pharmacology
- Propylamine Antihistamines: Compounds like norchlorcyclizine (a propylamine-derived antihistamine) exhibit teratogenic risks due to metabolic N-demethylation, a pathway less likely in this compound due to its fluoropyridine core .
- Tryptamine Derivatives : AMT (α-methyltryptamine), which features a propylamine chain, interacts with serotonin receptors. The fluoropyridine moiety in this compound may confer distinct receptor selectivity compared to indole-based analogs .
Physicochemical and Functional Comparisons
Electronic Effects
- Fluorine Substituent: The electron-withdrawing fluorine in this compound lowers the pKa of the amine group compared to non-fluorinated analogs, enhancing its nucleophilicity in reactions .
- Methoxy Substituent : In 1-(6-Methoxypyridin-3-yl)-propylamine, the methoxy group donates electron density, stabilizing the pyridine ring and altering base strength .
Stability and Reactivity
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For example, perfluorinated surfactants with propylamine groups remain stable up to 250°C , suggesting similar resilience in this compound.
- Hydrolytic Sensitivity : The propylamine chain in this compound may undergo hydrolysis under acidic conditions, analogous to N-propyl lactam derivatives .
Pharmacokinetic Considerations
- Metabolism : Unlike propylamine antihistamines, which undergo N-demethylation or N-oxidation , the fluoropyridine core in this compound may resist hepatic metabolism, prolonging its half-life.
- Solubility : The compound’s dihydrochloride salt form (similar to 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride) would enhance aqueous solubility for pharmaceutical formulations .
Biological Activity
Overview
1-(5-Fluoro-pyridin-3-yl)-propylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyridine ring substituted with a fluorine atom and an amine group, is being investigated for its interactions with various biological targets, particularly in the context of neuropharmacology and cancer therapeutics.
Chemical Structure
The molecular formula of this compound is CHFN. The presence of the fluorine atom on the pyridine ring significantly impacts the compound's electronic properties and biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the compound acts as a modulator of neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs) and potentially other targets involved in cellular signaling pathways.
Neuropharmacological Effects
Research has indicated that compounds similar to this compound can act as positive allosteric modulators of nAChRs. These receptors are crucial for various neurological functions, including cognition and memory. A study demonstrated that modifications to the alkylamino group can enhance potency, with propylamine derivatives showing significant improvements in activity compared to simpler amines .
Anticancer Properties
The compound's potential anticancer effects have also been explored. Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structural features have been shown to effectively inhibit polo-like kinase 1 (Plk1), a target in various cancers . The structure-activity relationship (SAR) studies indicate that fluorinated derivatives often exhibit enhanced binding affinity and selectivity towards cancer-related targets.
Case Studies
Case Study 1: Modulation of nAChRs
In a study focused on the modulation of α7 nAChRs, various derivatives were tested for their efficacy. The results indicated that compounds with propyl substitutions exhibited lower EC values, suggesting higher potency compared to their non-substituted counterparts . This highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Activity
Research investigating the inhibition of Plk1 revealed that certain derivatives of pyridine-based compounds showed IC values in the low micromolar range, indicating significant anticancer potential. The incorporation of fluorine atoms was found to improve solubility and metabolic stability, which are critical factors for drug development .
Comparative Analysis
| Compound Name | Target | IC (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | α7 nAChR | 0.14 | Positive allosteric modulation |
| Similar Pyridine Derivative | Plk1 | ~10 | Kinase inhibition |
| N-benzylpiperidine | H1N1 Influenza Virus | ~4.38 | Antiviral activity |
Q & A
Q. What are the optimal synthetic routes for 1-(5-Fluoro-pyridin-3-yl)-propylamine, and how can reaction conditions be optimized for yield?
The synthesis typically involves alkylation or nucleophilic substitution reactions. A common approach is reacting 5-fluoro-3-bromopyridine with propylamine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF at 60–80°C for 12–24 hours . Optimization includes:
- Catalyst screening : Pd-based catalysts for cross-coupling reactions improve regioselectivity.
- Solvent effects : THF enhances nucleophilicity compared to DMF, reducing side products.
- Temperature control : Lower temperatures (≤70°C) minimize decomposition of the fluoro-pyridine moiety.
Yields typically range from 65–85%, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- NMR : H NMR (400 MHz, CDCl₃) shows distinct signals for the pyridine ring (δ 8.2–8.4 ppm, aromatic H), fluorinated carbon (δ 148–150 ppm in C NMR), and propylamine chain (δ 1.5–2.7 ppm) .
- LC-MS/MS : Electrospray ionization (ESI+) with m/z 169.1 [M+H] confirms molecular weight. Derivatization with tris(trimethoxyphenyl)phosphonium propylamine enhances sensitivity for trace analysis .
- Elemental analysis : Expected %C: 58.3, %H: 6.5, %N: 16.9; deviations >0.3% indicate impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile amines.
- Protective gear : Nitrile gloves and goggles to prevent skin/eye irritation (pH ~10–11 in aqueous solutions) .
- Storage : Inert atmosphere (N₂ or Ar) at 4°C to prevent oxidation. Avoid contact with strong acids/oxidizers (e.g., HNO₃), which generate toxic fumes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay models?
Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ varying by >50% between cell lines) often arise from:
- Assay interference : The compound’s fluorescence may distort absorbance-based assays (e.g., MTT). Validate with luminescence or resazurin assays .
- Metabolic stability : Differences in CYP450 expression across cell lines affect metabolite profiles. Use LC-HRMS to identify active/inactive derivatives .
- Solubility limits : DMSO concentrations >1% can artifactually enhance membrane permeability. Optimize using cyclodextrin-based carriers .
Q. What strategies are recommended for analyzing the compound’s superoxide dismutase (SOD)-like activity given kinetic ambiguities?
- Competitive assays : Use cytochrome c reduction inhibition with xanthine/xanthine oxidase to quantify SOD-mimetic activity. Adjust pH to 7.4–8.0 to stabilize the amine group .
- EPR spectroscopy : Directly detect superoxide radical (O₂⁻•) scavenging using spin traps like DMPO. Compare signal decay rates against known SOD mimics (e.g., MnTBAP) .
- Computational modeling : Density Functional Theory (DFT) calculations predict redox potentials and binding affinities for metal ions (e.g., Cu²⁺), clarifying mechanistic ambiguities .
Q. How does the position of the fluorine atom on the pyridine ring influence the compound’s reactivity and interactions?
The 5-fluoro substitution on pyridine:
- Electronic effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing nucleophilic aromatic substitution (k = 1.8 vs. non-fluorinated analogs) .
- Biological interactions : Fluorine participates in halogen bonding with protein residues (e.g., Tyr, His), improving binding affinity to kinases (ΔG = −9.2 kcal/mol in docking studies) .
- Metabolic resistance : Fluorination reduces CYP2D6-mediated N-dealkylation, prolonging half-life in hepatic microsomes (t₁/₂ = 45 min vs. 22 min for non-fluorinated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
